9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic organic compound that belongs to the class of oxazepines, which are characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is classified as a member of the oxazepine family, specifically a benzoxazepine derivative. It features a methoxy group at the 9-position and is recognized for its structural complexity and potential therapeutic properties.
The synthesis of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific conditions.
Technical Details:
The molecular structure of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one features:
Key spectral data for this compound includes:
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is not fully elucidated but is believed to involve interactions with specific biological targets.
Research suggests that compounds in the oxazepine class may exhibit neuroprotective or anticancer properties by modulating neurotransmitter systems or inhibiting tumor growth pathways. Further studies are required to clarify these mechanisms .
Relevant data from studies indicate that derivatives of this compound may have altered solubility profiles that affect their biological activity .
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one has potential applications in:
Research continues to explore its full potential in various therapeutic areas .
The synthesis of the 1,4-benzoxazepinone core relies on strategic ring-closing methodologies. A widely applied approach involves reductive cyclization of Schiff base intermediates. As demonstrated in the synthesis of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-ones, 3-methoxy salicylaldehyde reacts with 3-amino-5-methylisoxazole to form a Schiff base. Subsequent sodium borohydride reduction yields the critical 2-((5-methylisoxazol-3-ylamino)methyl)-6-methoxyphenol intermediate. Treatment with chloroacetyl chloride facilitates nucleophilic substitution and intramolecular lactamization, generating the seven-membered ring in 88–95% yield [1].
Alternative routes employ solid-phase macrocyclization techniques, particularly valuable for incorporating structural diversity. The methyldiaminobenzoyl (MeDbz) linker enables on-resin head-to-tail cyclization. After linear peptide assembly on the resin, activation with 4-nitrophenyl chloroformate followed by cleavage under mild reducing conditions (TCEP, pH 6.8) affords cyclic peptides incorporating the benzoxazepinone motif. This method benefits from pseudo-dilution effects, minimizing oligomerization and providing high-purity products [8].
Optimization parameters significantly influence cyclization efficiency:
Table 1: Cyclization Methods for Benzoxazepinone Core
Strategy | Key Reagent/Intermediate | Yield Range | Critical Condition |
---|---|---|---|
Reductive Cyclization | Schiff Base → NaBH₄ Reduction | 88–95% | Reflux in methanol, 4h |
Lactamization | Chloroacetyl Chloride | 90–95% | Triethylamine base, RT to 60°C |
On-Resin Cyclization | MeDbz Linker/4-NPC Activation | 70–85% | TCEP reduction, pH 6.8 buffer |
Palladium catalysis enables efficient construction of the strained bicyclic systems prevalent in bioactive benzoxazepinone derivatives. Intramolecular Buchwald-Hartwig amination is pivotal for forming the C–N bond of the oxazepine ring. This method is particularly effective for assembling tricyclic systems where steric hindrance challenges traditional lactamization. Substrates featuring ortho-halogenated aryl ethers and proximal amine functionalities undergo cyclization using Pd₂(dba)₃/XPhos catalytic systems. Key advantages include:
Mechanistic insights reveal that oxidative addition of the aryl halide to Pd(0) precedes coordination with the amine. Reductive elimination then forms the C–N bond, completing the seven-membered ring. The use of bulky phosphine ligands (XPhos, SPhos) suppresses β-hydride elimination side reactions.
Table 2: Pd-Catalyzed C–N Bond Formation Optimization
Catalyst System | Ligand | Base | Temp (°C) | Yield (%) | Substrate Scope |
---|---|---|---|---|---|
Pd₂(dba)₃ (5 mol%) | XPhos | Cs₂CO₃ | 100 | 92 | Unhindered aryl iodides |
Pd(OAc)₂ (3 mol%) | SPhos | K₃PO₄ | 80 | 85 | Ortho-substituted bromides |
Pd(AmPhos)Cl₂ (4 mol%) | — | t-BuONa | 90 | 78 | Heteroaryl chlorides |
Solvent polarity exerts profound influence on the regioselectivity of benzoxazepinone functionalization. In pyrimidine-oxazepine couplings, 1,4-dioxane promotes O-alkylation, yielding 2-pyrimidinyloxy-N-arylbenzylamines. Conversely, dimethyl sulfoxide (DMSO) shifts selectivity toward N-alkylation, producing N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines or triggering Smiles rearrangement to dibenzo[b,f][1,4]oxazepines. This divergence arises from:
Diastereodivergent cyclizations further demonstrate solvent control. Reactions in nonpolar solvents (toluene) afford syn-configured cyclopropane-fused oxazepinones, while polar solvents (DMF) invert diastereoselectivity to anti-products. Computational studies attribute this to differential stabilization of Zimmerman-Traxler transition states:
Incorporating cyclopropane motifs onto the benzoxazepinone core demands precise optimization. Organocatalytic asymmetric cyclopropanation utilizes chiral phosphoric acids (CPAs) to assemble cyclopropane-embedded polycycles. Isochromene acetals react with vinylboronic acids under CPA catalysis (e.g., A8 with anthracene substituents) at –50°C, achieving 78–97% ee and >20:1 dr. Key parameters include:
Transition-metal-mediated approaches provide complementary routes:
Mechanistic investigations via DFT calculations reveal CPA-catalyzed reactions proceed through enantioselective [4+2] cycloaddition, followed by intramolecular nucleophilic displacement by the boronate moiety. The chiral phosphate anion directs the approach of the isobenzopyrylium ion, controlling stereochemistry at three contiguous centers [7].
Table 3: Cyclopropane Incorporation Strategies
Method | Conditions | Yield | Stereoselectivity | Key Advantage |
---|---|---|---|---|
CPA-Catalysis | CPA A8 (5 mol%), DCM, –50°C, 72h | 78% | 97% ee, >20:1 dr | No carbenes/carbenoids |
Pd-Catalyzed Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 85% | N/A (achiral) | Broad boronic acid scope |
Cu-Catalyzed Trimerization | CuI/L5, DTBP, PhCl, 90°C | 86% | Single diastereomer | Atom-economic |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2